

Application Notes and Protocols for the Synthesis of Ivangustin Analogues

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Compound of Interest

Compound Name: *Ivangustin*

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These application notes provide a comprehensive overview of the synthesis and potential applications of **Ivangustin** analogues. **Ivangustin**, a naturally occurring sesquiterpene lactone isolated from plants of the *Inula* genus, has demonstrated notable cytotoxic activity against various cancer cell lines.[1][2][3] The development of synthetic analogues is a promising avenue for enhancing its therapeutic potential and exploring structure-activity relationships (SAR).

Introduction to Ivangustin

Ivangustin is characterized by a 6/6/5-tricyclic eudesmane core and an α -methylene- γ -lactone moiety, which is often crucial for its biological effects.[2][4] Research has shown that **Ivangustin** and its derivatives can induce apoptosis, arrest the cell cycle, and inhibit inflammatory pathways such as NF- κ B signaling.[2][5] The synthesis of analogues allows for the systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Ivangustin Analogues

Several synthetic strategies have been employed to generate **Ivangustin** analogues. Key approaches include:

- **Modification of the C1-Hydroxyl Group:** The hydroxyl group at the C1 position is a common target for modification. Strategies include esterification to introduce various functional groups and oxidation to the corresponding ketone.[\[2\]](#)[\[6\]](#)
- **Modification of the C13-Methylene Group:** The exocyclic double bond in the lactone ring can be modified, for example, through reduction or the formation of spiro derivatives.[\[2\]](#) However, it is important to note that modifications at this position can sometimes lead to a decrease or complete loss of cytotoxic activity.[\[2\]](#)[\[5\]](#)
- **Total Synthesis of Enantiomeric Analogues:** More complex strategies involve the total synthesis of analogues from chiral starting materials. One reported method utilizes an aldol condensation and a one-pot annelation procedure to construct the core structure.[\[4\]](#)

Data Presentation: Cytotoxicity of Ivangustin Analogues

The following table summarizes hypothetical quantitative data on the cytotoxic activity (IC₅₀ values) of synthesized **Ivangustin** analogues against a panel of human cancer cell lines. This data is representative of what would be collected to evaluate the efficacy of new compounds.

Compound	C1-Modification	HeLa (μM)	PC-3 (μM)	HepG2 (μM)	HL-60 (μM)
Ivangustin	-OH	3.2	4.5	5.2	2.8
Analogue 1	-OCOCH ₃	2.5	3.8	4.1	1.9
Analogue 2	-OCOC ₆ H ₅	4.1	5.2	6.0	3.5
Analogue 3	=O	2.1	3.1	3.5	1.5
Analogue 4	-H	>50	>50	>50	>50

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of **Ivangustin** at the C1-Hydroxyl Group (Synthesis of Analogue 1)

This protocol describes a general method for the synthesis of C1-esterified **Ivangustin** analogues.

Materials:

- **Ivangustin**
- Acetic anhydride
- Triethylamine (Et₃N)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- Dissolve **Ivangustin** (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Add triethylamine (3.0 eq) and a catalytic amount of DMAP.
- Cool the mixture to 0 °C in an ice bath.
- Add acetic anhydride (1.5 eq) dropwise to the solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired C1-acetylated **Ivangustin** analogue.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: Oxidation of the C1-Hydroxyl Group (Synthesis of Analogue 3)

This protocol details the oxidation of the C1-hydroxyl group of **Ivangustin** to a ketone.

Materials:

- **Ivangustin**
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- Dissolve **Ivangustin** (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.
- Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with DCM.
- Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO_3 and saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$.
- Stir vigorously until the layers are clear.
- Separate the layers and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations

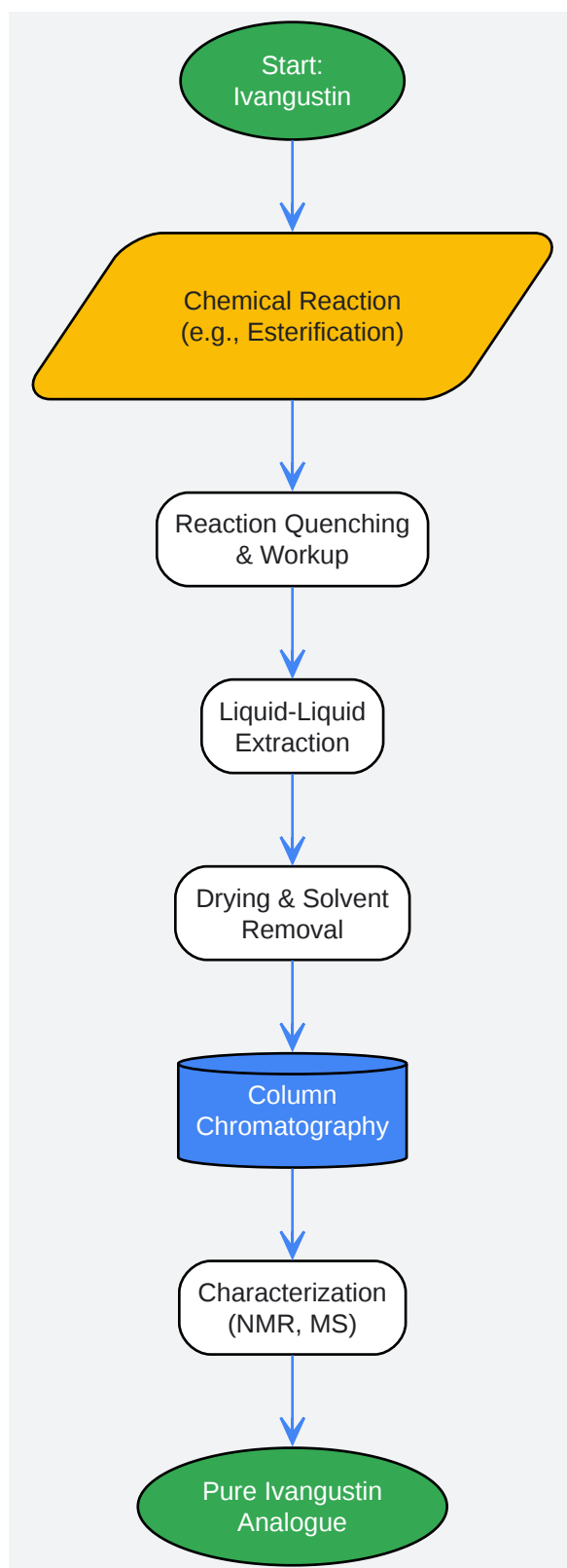
Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action for an **Ivangustin** analogue that inhibits the NF- κ B signaling pathway, a pathway often implicated in inflammation and cancer.

Caption: Inhibition of TNF- α induced NF- κ B signaling by an **Ivangustin** analogue.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of an **Ivangustin** analogue.



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Caption: General workflow for the synthesis and purification of **Ivangustin** analogues.

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